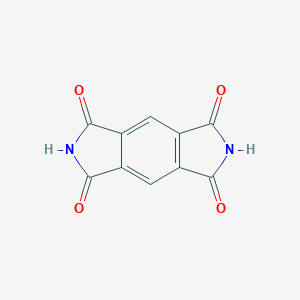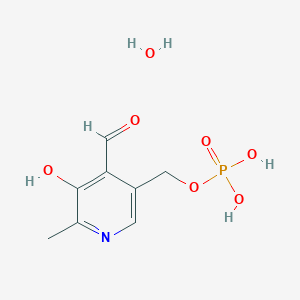
4-(Iodomethyl)pyridine
Übersicht
Beschreibung
4-(Iodomethyl)pyridine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C6H6IN . The average mass of this compound is 219.023 Da .
Synthesis Analysis
The synthesis of 4-(Iodomethyl)pyridine and similar compounds often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 4-(Iodomethyl)pyridine consists of a pyridine ring with an iodomethyl group attached . Pyridine is a basic heterocyclic organic compound, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Mechanisms
- 4-(Dimethylamino)pyridine serves as an excellent catalyst for iodolactonisation of γ,δ-unsaturated carboxylic acids, demonstrating the catalytic potential of pyridine derivatives in organic synthesis (Meng, Liu, Liu, & Wang, 2015).
Surface Adsorption Studies
- Studies involving the use of 4-(dimethylamino)pyridine in forming adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces highlight its importance in materials science (Gandubert & Lennox, 2006).
Reaction Kinetics
- Pyridine derivatives like 4-(dimethylamino)pyridine interact with dichloromethane under ambient conditions, demonstrating their significance in understanding chemical reaction mechanisms (Rudine, Walter, & Wamser, 2010).
Functionalization and Synthesis
- Research on 4-selective pyridine functionalization reactions via heterocyclic phosphonium salts expands the possibilities for creating diverse pyridine derivatives, crucial in pharmaceuticals and battery technologies (Dolewski, Hilton, & McNally, 2017).
Catalytic and Synthetic Applications
- The use of 4-(N,N-Dimethylamino)pyridine hydrochloride in acylation of alcohols underlines its role as a recyclable catalyst, significant in synthetic organic chemistry (Liu, Ma, Liu, & Wang, 2014).
Complex Formation and Oxidation
- Research on bis-pyridine stabilized iodine dications demonstrates the interaction of pyridine derivatives with other compounds, contributing to inorganic chemistry knowledge (Pell, Couchman, Ibrahim, Wilson, Smith, Barnard, & Dutton, 2012).
Eigenschaften
IUPAC Name |
4-(iodomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLHSXTTZXUVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349066 | |
| Record name | 4-(iodomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Iodomethyl)pyridine | |
CAS RN |
138761-37-2 | |
| Record name | 4-(iodomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)







![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)


